4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple methyl and amino groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline involves several steps. One common method includes the reaction of 4-iodo-2,6-dimethyl-benzenamine with N,N-dimethylacetamide . This reaction is typically carried out under inert conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure the compound’s purity and yield. For instance, the final product can be obtained by treating the intermediate with hydrochloric acid in diisopropyl ether .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is often used to remove oxygen-containing groups or to reduce double bonds.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alkanes .
Wissenschaftliche Forschungsanwendungen
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Wirkmechanismus
The mechanism by which 4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline exerts its effects involves interactions with various molecular targets. For instance, it may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Amino-3,5-dimethylphenyl)(phenyl)methyl]-2,6-dimethylphenylamine
- (2E)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile Hydrochloride
Uniqueness
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline is unique due to its specific arrangement of amino and methyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications .
Eigenschaften
Molekularformel |
C16H20N2O4S-2 |
---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate |
InChI |
InChI=1S/C16H20N2.H2O4S/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;1-5(2,3)4/h5-8H,17-18H2,1-4H3;(H2,1,2,3,4)/p-2 |
InChI-Schlüssel |
VJSXOBXXVSDFKR-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.